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Fmoc-Trp-ODhbt

Cat. No.: B1168878
CAS No.: 115748-09-9
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Description

Historical Context and Evolution of Peptide Synthesis Methodologies

Peptide synthesis has evolved significantly since early efforts by Emil Fischer and Theodor Curtius at the turn of the 20th century, which focused on solution-phase methods for creating peptide bonds nih.govnih.govrsc.orgcsic.es. Key milestones included the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas as a reversible Nα-protecting group, and du Vigneaud's successful synthesis of oxytocin (B344502) nih.gov. Despite these advancements, solution-phase synthesis remained laborious, especially for longer peptide chains rsc.org.

A pivotal shift occurred with the advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield in 1963 nih.govrsc.orgcsic.esvapourtec.comacs.org. Merrifield's groundbreaking approach involved attaching the first amino acid to an insoluble polymeric support, allowing for stepwise assembly of the peptide chain nih.govrsc.orgvapourtec.com. This revolutionized the field by simplifying purification steps, as excess reagents and by-products could be easily washed away by filtration, facilitating automation and enabling the synthesis of complex and unnatural peptide sequences vapourtec.comacs.org. Initially, Merrifield's SPPS relied on the tert-butyloxycarbonyl (Boc) protecting group nih.govrsc.org. However, the later development and widespread adoption of Fmoc chemistry offered a milder and more versatile alternative nih.govrsc.org.

Strategic Role of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Peptide Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, transformed peptide synthesis, particularly in SPPS nih.gov. Fmoc is a base-labile Nα-protecting group, selectively removed by mild basic conditions, typically using piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) . This stands in contrast to the acid-labile Boc group, which requires harsher acidic conditions (e.g., strong acids like liquid hydrogen fluoride (B91410) or trifluoroacetic acid (TFA) for deprotection and cleavage), potentially leading to peptide degradation or side reactions rsc.org.

The mild deprotection conditions of Fmoc chemistry are a key advantage, minimizing side reactions and making it compatible with a wide array of acid-labile side-chain protecting groups, thereby establishing true orthogonality nih.gov. This orthogonality allows for the selective protection of amino acid functional groups, ensuring that only the desired peptide bonds form during stepwise chain elongation . Furthermore, Fmoc chemistry's compatibility with automated peptide synthesizers and its ability to synthesize longer and more complex peptides, including those with sensitive post-translational modifications like phosphorylation and glycosylation, have solidified its position as the method of choice in both research and industrial settings . The deprotection of Fmoc yields a byproduct (dibenzofulvene) that can be monitored by UV spectroscopy, enabling efficient reaction tracking .

Definition and Fundamental Functionality of Fmoc-Trp-ODhbt as a Pre-formed Active Ester in Peptide Coupling Reactions

In peptide synthesis, the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another is a crucial step . To facilitate this reaction, the carboxyl group of the incoming amino acid must be activated. Active esters are a class of activated amino acid derivatives where the carboxyl group is esterified with an electron-withdrawing moiety, rendering it susceptible to nucleophilic attack by an amine .

This compound is a specific example of a pre-formed active ester used in Fmoc-based SPPS. It consists of a tryptophan residue with its α-amino group protected by the Fmoc group, and its carboxyl group activated as an ester with 3-hydroxy-2,3-dihydro-4-oxo-benzo-triazone (ODhbt) . The "pre-formed" designation indicates that this active ester is typically synthesized, isolated, and purified beforehand, and is stable enough for storage . This contrasts with in situ activation methods, where the active ester is generated immediately before or during the coupling reaction using coupling reagents .

The fundamental functionality of this compound lies in its ability to rapidly and efficiently form a peptide bond with the free N-terminal amino group of the growing peptide chain anchored to a solid support . The ODhbt moiety serves as a highly effective leaving group, facilitating the nucleophilic attack by the incoming amino group. The use of pre-formed active esters like this compound is particularly advantageous in automated SPPS protocols, as they simplify the coupling step by eliminating the need for in situ activation and its associated reagents, thereby improving efficiency and reducing the risk of side reactions such as racemization .

Significance of Tryptophan Residues in Biologically Active Peptides and Synthetic Targets

Tryptophan (Trp) is one of the 20 standard amino acids and is unique due to its bulky, aromatic indole (B1671886) side chain . This indole ring confers distinct physicochemical properties, including strong hydrophobicity and the capacity to engage in a variety of non-covalent interactions such as π-π stacking, π-cation interactions, and hydrogen bonding .

These properties make tryptophan residues critically important in the structure and function of biologically active peptides and proteins . Tryptophan residues often play key roles in membrane interactions, acting as anchors that insert into lipid bilayers and influencing membrane permeability, which is particularly relevant in antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs) . Furthermore, tryptophan is involved in protein-protein interactions, enzymatic catalysis, and acts as a chromophore for UV detection in biochemical assays .

Despite its biological significance, the incorporation of tryptophan into synthetic peptides presents specific challenges. The indole nitrogen of tryptophan's side chain is susceptible to unwanted modifications, such as oxidation, alkylation, or tert-butylation during cleavage or synthesis, especially under harsh conditions . To circumvent these issues and ensure the integrity of the indole ring during synthesis, the indole nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, leading to the use of derivatives like Fmoc-Trp(Boc)-OH. Therefore, while this compound activates the carboxyl group for coupling, the indole nitrogen of the tryptophan residue itself generally carries a protective group (like Boc) to prevent undesirable side reactions and ensure the fidelity of the synthesized peptide .

Properties

CAS No.

115748-09-9

Molecular Formula

C10H9FN2O

Synonyms

Fmoc-Trp-ODhbt

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways Involving Fmoc Trp Odhbt

Incorporation of Fmoc-Trp-ODhbt in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted methodology for synthesizing peptides, owing to its stepwise nature, ease of automation, and simplified purification . The Fmoc/tBu strategy, which utilizes base-labile Fmoc for Nα-protection and acid-labile groups for side-chain protection, is the most common approach . Active esters, such as those formed with ODhbt, have gained popularity due to their stability, rapid reactivity, and ability to minimize racemization during coupling .

Fmoc-amino acid ODhbt esters are known to be sufficiently stable for isolation and prolonged storage while reacting rapidly in peptide coupling reactions . Their pre-activated nature can streamline the coupling step in SPPS, offering an alternative to in situ activation methods which typically involve coupling reagents like HATU, HBTU, or TBTU . The ODhbt moiety promotes efficient amide bond formation with the incoming N-terminal amine of the resin-bound peptide.

In conventional batch-wise SPPS, the process involves manually or semi-manually adding reagents and solvents to the reaction vessel containing the resin . This compound, as a pre-activated amino acid, can be readily dissolved in appropriate solvents, typically N,N-dimethylformamide (DMF), and added directly to the resin-bound peptide. This approach simplifies the coupling step by eliminating the need for in situ activation of the amino acid with separate coupling reagents and additives. The solution containing this compound is stirred with the resin, allowing the active ester to react with the free amino group on the growing peptide chain . After the coupling reaction, excess reagents and byproducts are removed by filtration and washing steps . This method can contribute to cleaner reaction profiles and potentially higher yields by reducing the presence of side products often associated with in situ activation.

The inherent properties of Fmoc-amino acid ODhbt esters, including their stability and high reactivity, make them particularly well-suited for automated and high-throughput SPPS systems . Automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, coupling, and capping with minimal manual intervention . The use of pre-activated derivatives like this compound simplifies the fluid handling and reagent delivery steps in automated systems, as they can be directly dispensed from stock solutions without requiring an on-line activation step with additional activators and bases. This direct addition contributes to faster cycle times and enhanced efficiency, which are crucial for high-throughput synthesis of peptide libraries and large-scale production . The consistent reactivity and reduced propensity for side reactions associated with stable active esters also contribute to improved peptide purity and yield in automated settings .

Conventional Batch-Wise SPPS Applications

Solution-Phase Synthetic Applications of this compound in Amide Bond Formation

While primarily associated with SPPS, activated esters like this compound can also find applications in solution-phase peptide synthesis. In solution-phase synthesis, the peptide segments are typically elongated and purified in solution, offering advantages for the synthesis of longer or more complex peptides through fragment condensation . This compound can serve as a highly reactive acylating agent for forming amide bonds in solution. Its stability allows for purification and storage, making it a convenient building block for stepwise elongation or fragment coupling in solution .

The reaction in solution involves the direct reaction of this compound with an amine component in a suitable organic solvent. The ODhbt leaving group facilitates the formation of the amide bond, and the byproduct (HODhbt) can be readily removed. This approach offers controlled reactivity and minimizes side reactions, which is beneficial for synthesizing peptides where solubility issues or reaction monitoring in solution are critical considerations.

Strategies for Tryptophan Side-Chain Protection in Fmoc-SPPS with Relevance to this compound (e.g., Boc Protection)

Tryptophan's indole (B1671886) nitrogen (N-in) is highly nucleophilic and prone to various undesired side reactions during peptide synthesis, particularly during acidic cleavage conditions in Fmoc-SPPS that remove the peptide from the resin and global side-chain protecting groups . These side reactions include alkylation by carbocations generated from tert-butyl-based protecting groups, sulfonation, or oxidation .

To circumvent these issues, the indole nitrogen of tryptophan is typically protected in Fmoc-SPPS. The tert-butoxycarbonyl (Boc) group is the most widely adopted protecting group for the indole nitrogen of tryptophan, leading to the use of Fmoc-Trp(Boc)-OH as the standard building block . This protection strategy ensures orthogonality with the Nα-Fmoc group (base-labile) and the Boc group (acid-labile, removed during final cleavage by strong acid like TFA) .

The use of Fmoc-Trp(Boc)-OH is crucial because it generates an N-in-carboxy indole upon TFA cleavage, which then protects the tryptophan residue from alkylation and sulfonation, leading to purer crude peptides in higher yields, especially when synthesizing peptides containing both arginine (which releases sulfonyl protecting groups) and tryptophan .

When considering this compound, the implicit assumption is that the indole nitrogen is unprotected unless otherwise specified (e.g., Fmoc-Trp(Boc)-ODhbt). If the indole is indeed unprotected in the this compound derivative, its use would necessitate careful choice of synthesis conditions and potentially the use of strong scavengers during subsequent deprotection and cleavage steps to mitigate side reactions with the indole nitrogen. However, for robust and high-purity synthesis, the pre-protection of the indole with a Boc group, as seen in Fmoc-Trp(Boc)-OH, is overwhelmingly preferred and widely practiced .

Synthesis of Modified Tryptophan Derivatives Utilizing Fmoc Protection

Fmoc protection, both at the Nα-amino group and, crucially, sometimes at the indole nitrogen of tryptophan (e.g., as Fmoc-Trp(Boc)-OH), facilitates the synthesis of various modified tryptophan derivatives. The orthogonality of the Fmoc protecting group (base-labile) allows for selective deprotection of the Nα-amine, enabling controlled peptide chain elongation, while the indole side-chain remains protected (e.g., by Boc or other acid-labile groups) . This selective protection is vital for incorporating chemically altered tryptophan residues into peptides or for subsequent modifications on the resin.

For instance, Fmoc protection strategies have been employed in the synthesis of modified tryptophan-containing peptides with enhanced biological activities, such as analogs of the ComX pheromone featuring isoprenoid-modified tryptophan residues (e.g., geranyl or farnesyl) . Researchers have also synthesized Fmoc-(S,R)-tryptophan-containing dipeptide derivatives with specific pharmacological activities, highlighting the versatility of Fmoc chemistry in creating novel tryptophan-based compounds . The ability to selectively deprotect the Nα-Fmoc group while maintaining the integrity of complex side-chain modifications or subsequently introducing them on-resin (after peptide elongation) makes Fmoc-protected tryptophan derivatives indispensable tools in medicinal chemistry and drug discovery.

Mechanistic Investigations of Amide Bond Formation Facilitated by Fmoc Trp Odhbt

Reaction Pathways and Transition States in ODhbt-Mediated Coupling

The formation of amide bonds using Fmoc-Trp-ODhbt typically proceeds through an active ester intermediate. In peptide synthesis, this compound can be generated either as a pre-formed active ester or in situ during the coupling reaction. The active ester is commonly formed from the Nα-Fmoc-protected amino acid, Fmoc-Trp-OH, and 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODhbt, also known as HOOBt), often in the presence of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). The carbodiimide activates the carboxyl group of the Fmoc-Trp-OH, forming an O-acylisourea intermediate. This highly reactive intermediate then reacts with ODhbt to generate the more stable, yet highly electrophilic, ODhbt active ester .

The general mechanism for amide bond formation via active esters involves a two-step process. First, the active ester is formed. Second, the nucleophilic amine (from the N-terminus of the growing peptide chain or another amino acid) attacks the electrophilic carbonyl carbon of the ODhbt active ester. This attack leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate, often considered the rate-limiting step, results in the desired amide bond and the expulsion of the ODhbt moiety as a stable leaving group. This process is analogous to the mechanism observed with HOBt esters, where 1-hydroxybenzotriazole (B26582) (HOBt) is eliminated after proton transfer.

Kinetic and Thermodynamic Considerations in this compound Reactivity and Coupling Rate

The reactivity of this compound, as an ODhbt ester, is a key factor in its utility for peptide synthesis. ODhbt esters are generally considered more reactive than their HOBt counterparts, implying a faster coupling rate in amide bond formation reactions . While specific kinetic parameters (e.g., rate constants, activation energies) for the reactivity of this compound were not found in the search results, the increased reactivity of ODhbt esters contributes to enhanced acylation efficiency and typically leads to minimal side product formation. This qualitative advantage suggests a kinetically favorable pathway for peptide bond formation when using ODhbt-mediated coupling. The stability of the final peptide bond is inherently high, despite a high kinetic barrier for its formation from non-activated carboxylic acids and amines.

Role of the ODhbt Leaving Group in Acylation Efficiency and Byproduct Formation

The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODhbt) serves as an efficient leaving group in the acylation reaction. Its structure facilitates its departure once the amide bond is formed, driving the reaction to completion. The release of the benzotriazine (derived from ODhbt) can be monitored spectrophotometrically, providing a convenient method for reaction progress monitoring .

The effective leaving group ability of ODhbt contributes significantly to acylation efficiency. The active ester mechanism, by converting the carboxylic acid into a more reactive species, circumvents issues such as the formation of N-acylureas, a problematic side reaction that can occur when carbodiimides are used alone, as N-acylureas are stable byproducts unable to participate in further coupling reactions . While ODhbt itself is generally stable and shelf-stable, unlike the explosive anhydrous form of HOBt, its role as a leaving group is primarily to ensure rapid and efficient amide bond formation with minimal unproductive side reactions .

Comparative Mechanistic Analysis with Other Peptide Coupling Reagents

The field of peptide synthesis employs a diverse range of coupling reagents and additives, each with distinct mechanistic features and performance characteristics.

HOBt (1-Hydroxybenzotriazole) : HOBt is a widely utilized additive, particularly with carbodiimides like DCC, to suppress racemization and enhance coupling efficiency . It acts by forming an active ester with the activated amino acid, redirecting the reaction pathway away from racemization-prone oxazolone (B7731731) intermediates . A drawback of HOBt is that its anhydrous form is explosive, leading to restrictions in its use and availability .

HOAt (1-Hydroxy-7-azabenzotriazole) : HOAt is an aza-analog of HOBt that has shown superior performance in accelerating coupling reactions and suppressing racemization . Similar to HOBt, HOAt itself can also have explosive properties, which limits its application .

OPfp (Pentafluorophenyl Esters) : Fmoc-amino acid pentafluorophenyl (OPfp) esters are a class of pre-formed active esters that are stable, isolable, and highly reactive . Their use in automated SPPS is common due to their ability to reduce the risk of racemization during coupling . The high electronegativity of the fluorine atoms in the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

Phosphonium/Uronium Salts (e.g., HBTU, HATU) : Reagents like HBTU and HATU are widely popular in SPPS for their high coupling rates and reduced side reactions . These reagents activate carboxylic acids in situ to form active esters, often involving benzotriazole (B28993) or azabenzotriazole moieties (similar to HOBt or HOAt esters). They typically require the presence of a base, such as N,N-diisopropylethylamine (DIPEA) . A potential side reaction can involve the amine reacting directly with the coupling reagent to form guanidinium (B1211019) by-products.

In direct comparison, ODhbt esters, including this compound, are recognized for their superior reactivity compared to HOBt esters . This makes ODhbt an attractive option for achieving efficient peptide coupling, especially for sequences that may pose "difficult" coupling challenges. Furthermore, ODhbt is noted to be shelf-stable, addressing a significant safety concern associated with anhydrous HOBt .

Advanced Applications of Fmoc Trp Odhbt in Synthetic Peptide Chemistry

Synthesis of Complex and Challenging Peptide Sequences

The synthesis of complex and challenging peptide sequences remains a significant hurdle in peptide chemistry, often characterized by issues such as peptide aggregation, incomplete coupling, and low yields . Fmoc-Trp-ODhbt, as a preformed active ester, plays a crucial role in overcoming these difficulties. The inherent reactivity and purity of active esters enable more efficient amide bond formation, which is vital for sequences prone to aggregation or containing sterically hindered amino acids .

While Fmoc chemistry, in general, offers milder conditions compared to Boc chemistry, which aids in synthesizing longer and more complex peptides, the specific use of preformed active esters like this compound further enhances coupling efficiency . This improved reactivity can lead to higher yields and purer crude peptides, even for sequences exceeding 50 amino acid residues, where aggregation and incomplete reactions are more prevalent . The table below outlines some general advantages of preformed active esters in solid-phase peptide synthesis:

FeatureAdvantage in SPPS
High Purity Leads to cleaner coupling reactions and reduces by-product formation.
Consistent Reactivity Ensures reliable and efficient amide bond formation across various sequences.
Reduced Side Reactions Minimizes issues such as racemization, which can be problematic with in situ activation methods.
Automation Compatibility Simplifies dispensing and reaction steps in automated peptide synthesizers, speeding up synthesis.
Improved Yields Contributes to higher overall peptide yields, especially for challenging sequences due to more complete couplings.

Incorporation of this compound in Modified Peptide Synthesis

Fmoc solid-phase peptide synthesis is particularly advantageous for the synthesis of peptides containing post-translational modifications (PTMs) or other non-canonical amino acids, as the milder cleavage conditions are generally more compatible with sensitive modifications compared to harsher Boc chemistry conditions . This compound, acting as a reliable building block, facilitates the incorporation of canonical tryptophan residues within these modified peptide frameworks.

Azapeptide Synthesis Innovations

Azapeptides are peptidomimetics where an α-carbon of an amino acid residue is replaced by a nitrogen atom, leading to an azacarbonyl group. These modifications can confer enhanced proteolytic stability and altered conformational properties, making azapeptides attractive for drug discovery . The synthesis of azapeptides, especially diverse libraries, has historically faced challenges . Recent innovations have enabled the fully automated solid-phase synthesis of azapeptides using Fmoc-protected benzotriazole (B28993) esters as stable, pre-activated aza-amino acid building blocks . In such synthetic schemes, this compound would serve as an efficient and reliable building block for incorporating canonical tryptophan residues into azapeptide sequences. Its pre-activated nature ensures rapid and complete coupling, which is critical when assembling complex molecules that combine natural and non-natural amino acid units.

Peptides with Non-Canonical Tryptophan Residues (e.g., Halotryptophans)

The incorporation of non-canonical amino acids, such as halotryptophans, into peptides is essential for exploring structure-activity relationships and designing novel bioactive molecules . Halotryptophans, including 7-chlorotryptophan (B86515) or 7-fluorotryptophan, are often found in biologically active natural products . While this compound refers to a canonical tryptophan derivative, the principle of using preformed active esters for efficient coupling is directly applicable to the synthesis of peptides containing these non-canonical tryptophan residues. For example, Fmoc-L-Trp(7-Cl)-OH is a commercially available Fmoc-protected chloro derivative of L-Tryptophan . If an ODhbt active ester of such a halotryptophan (e.g., Fmoc-Trp(7-Cl)-ODhbt) were to be synthesized, it would offer the same benefits of high purity and reactivity as this compound, facilitating the precise and efficient incorporation of these modified residues into complex peptide sequences .

Construction of Peptide Libraries and Combinatorial Synthesis

This compound is highly valuable in the construction of peptide libraries and combinatorial synthesis due to its properties as a preformed active ester. Combinatorial chemistry allows for the simultaneous generation and rapid screening of a vast number of diverse peptide sequences, which is fundamental for drug discovery and biomolecular screening . The split-and-mix synthesis approach, a cornerstone of combinatorial chemistry, benefits significantly from the use of highly reactive and pure building blocks .

The convenience of Fmoc-AA-ODhbt esters, which are merely dissolved and added to the resin, makes them particularly popular for automated and parallel synthesis workflows . This enables the rapid and convenient production of numerous peptide variants, allowing researchers to explore extensive sequence space efficiently. The consistent reactivity of this compound ensures uniform incorporation of tryptophan residues across different library members, which is critical for maintaining library quality and the success of subsequent screening efforts.

Role in Peptide Conjugation and Bioconjugation Strategies (e.g., Peptide-Cyclodextrin Conjugates)

Peptide conjugation and bioconjugation strategies involve the covalent attachment of peptides to other molecules, such as polymers, nanoparticles, or biomolecules, to create novel functionalities or improve therapeutic properties . Fmoc SPPS is well-suited for preparing peptides for bioconjugation due to its orthogonal protection schemes, which allow for selective deprotection and modification of specific side chains while the peptide remains on the resin or in solution .

This compound contributes to these strategies by providing a reliable and efficient method for synthesizing the tryptophan-containing peptide component. For instance, in the synthesis of peptide-cyclodextrin conjugates, the peptide segment is first synthesized using SPPS, and then conjugated to a functionalized cyclodextrin (B1172386) derivative . The efficient coupling facilitated by the ODhbt active ester ensures that the peptide sequence is assembled with high fidelity, which is paramount for the subsequent conjugation reactions and the integrity of the final bioconjugate. The consistent performance of this compound helps ensure that the desired peptide structures are readily available for these advanced bioconjugation applications.

Challenges and Optimization Strategies in Fmoc Trp Odhbt Mediated Reactions

Stereochemical Integrity and Racemization Control in Tryptophan Coupling

Maintaining the stereochemical integrity of amino acids, particularly tryptophan, during peptide coupling is paramount in Fmoc-based SPPS. Racemization, the loss of chiral purity, can occur through the formation of an activated species that cyclizes to a 5(4H)-oxazolone, which subsequently racemizes via enolization . This undesired process leads to epimer formation, reducing the purity and biological activity of the synthesized peptide .

To mitigate racemization, the introduction of additives to the reaction mixture is a widely adopted strategy . 1-Hydroxybenzotriazole (B26582) (HOBt) is a popular additive that minimizes racemization by facilitating the formation of HOBt esters, which then couple with primary amines with minimal racemization . Its aza analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), has been reported to significantly accelerate acylation rates and further reduce racemization, particularly in "difficult" couplings . OxymaPure (ethyl (hydroxyimino)cyanoacetate) is another effective non-explosive additive that, when used with carbodiimide (B86325) coupling strategies such as diisopropylcarbodiimide (DIC), results in higher yields and decreased epimerization compared to HOBt . OxymaPure suppresses base-catalyzed side reactions, including racemization, due to its pronounced acidity (pKa 4.60) . Weak bases like sym.-collidine are sometimes recommended over stronger bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in cases where there is a markedly increased risk of racemization .

Mitigation of Undesired Side Reactions

Beyond racemization, several other side reactions can compromise the purity and yield of peptides synthesized using Fmoc-Trp-ODhbt mediated reactions.

Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, especially when the N-terminal amino acid is proline or glycine, or when coupling to a small resin-bound dipeptide. This intramolecular cyclization competes with the desired intermolecular coupling reaction, leading to the premature release of a cyclic dipeptide from the resin. Strategies to prevent DKP formation include careful selection of reaction conditions, such as maintaining appropriate amino acid and resin concentrations, and avoiding prolonged reaction times in the presence of a free N-terminal amino group. The use of more efficient coupling reagents and additives can also reduce the time for coupling, thereby minimizing the opportunity for DKP formation.

The indole (B1671886) side chain of tryptophan is highly reactive and susceptible to a variety of undesired side reactions during peptide synthesis and deprotection, including alkylation, oxidation, and sulfonation . Alkylation can occur during the trifluoroacetic acid (TFA) cleavage step, particularly from electrophiles generated from other protecting groups, such as the t-butyl cation derived from t-butyl esters or ethers. Sulfonation can arise from impurities in solvents or reagents.

To protect the indole nitrogen of tryptophan, various protecting groups are employed. The N(in)-Boc (tert-Butoxycarbonyl) group is widely used for tryptophan protection in Fmoc chemistry . Fmoc-Trp(Boc)-OH is recommended for SPPS, especially in the synthesis of peptides containing both arginine and tryptophan, as it minimizes side reactions and leads to purer crude peptides with higher yields . Other protecting groups like the formyl (For) group (as in Fmoc-Trp(For)-OH) have also been utilized to protect the indole nitrogen from modification during deprotection .

Scavenging strategies are crucial during the final cleavage step to prevent side reactions. The addition of scavengers, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), to the TFA cleavage cocktail can effectively trap reactive carbocations and other electrophiles, thereby preventing their reaction with the sensitive indole ring of tryptophan and other nucleophilic amino acid side chains . For example, when using Dmb or Hmb protecting groups, it is strongly recommended to use Fmoc-Trp(Boc) in all syntheses to prevent side-chain modification of unprotected Trp by cleavage products .

Strategies to Counter Aspartimide Formation

Influence of Solvent Systems (e.g., DMF, DCM) and Additives (e.g., HOBt) on Coupling Efficiency and Purity

The choice of solvent system and additives significantly impacts coupling efficiency and peptide purity in this compound mediated reactions.

Solvent Systems:

Dimethylformamide (DMF): DMF is a commonly used polar aprotic solvent in SPPS due to its excellent solvation properties for peptide resins and reagents . However, DMF can spontaneously degrade over time, releasing dimethylamine (B145610) impurities, which are reactive towards the Fmoc protecting group and can lead to premature Fmoc cleavage and double couplings, resulting in impure products . Degassing DMF prior to use can help remove these impurities .

Dichloromethane (DCM): DCM is often used in Boc chemistry protocols due to its ability to dissolve Boc-protected amino acids and promote good swelling of polystyrene-based resins . However, it is less suitable for Fmoc chemistry as it can slowly react with piperidine (B6355638) to form insoluble crystals . While useful for carbodiimide activation, DCM is less effective for the subsequent coupling step, which proceeds more rapidly in polar solvents like DMF . Therefore, mixtures of DCM and DMF are often employed for both activation and coupling steps .

N-Methyl-2-pyrrolidone (NMP): NMP is a preferred solvent for many peptide chemists due to its higher polarity than DCM, which leads to efficient resin solvation and improved coupling yields . Most common peptide reagents are highly soluble in NMP; however, Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF .

Mixtures and Other Solvents: Mixtures of solvents, such as DCM/DMF/NMP, can be used to optimize solvation and reaction rates . Other solvents like N,N'-dimethylacetamide (DMAc) are also utilized . The use of solutions containing chaotropic salts, such as 0.8 M NaClO₄ or LiCl or 4 M KSCN in DMF, can be employed to overcome aggregation issues in difficult sequences .

Additives: Additives are crucial for enhancing coupling efficiency and minimizing side reactions:

HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): As discussed, these additives are frequently used with carbodiimides (like DCC or DIC) to generate active esters, accelerate acylation, and suppress racemization . HOAt is generally considered more effective than HOBt, especially for sterically demanding couplings .

OxymaPure: This additive, in combination with DIC, is noted for producing peptides with increased yield and decreased epimerization, and is highly soluble in common peptide synthesis solvents .

DMAP (4-Dimethylaminopyridine): DMAP is a useful nucleophilic catalyst for various reactions, including esterifications . In peptide synthesis, catalytic amounts of DMAP are used when coupling amino acid derivatives to hydroxy-functionalized resins. However, DMAP is a strong base and can induce racemization, so its use must be carefully controlled, typically no more than 0.15 equivalents .

Bases (e.g., DIPEA, NMM): Tertiary amines like DIPEA and NMM are commonly used as proton scavengers in amide coupling reactions, preventing the protonated amine from competing with the nucleophilic amine in the coupling reaction . However, as noted with DMAP, strong bases can sometimes induce racemization, particularly with sensitive amino acids like Fmoc-Cys(Trt)-OH or Fmoc-Ser(tBu)-OH .

Emerging Methodologies and Future Research Directions for Fmoc Trp Odhbt Chemistry

Continuous Flow Synthesis Adaptations for Fmoc-Trp-ODhbt Coupling

Continuous flow synthesis has emerged as a transformative approach in peptide chemistry, offering significant advantages over traditional batch methods. These include enhanced reaction control, improved mass and heat transfer, and reduced reaction times, which can be particularly beneficial for challenging coupling steps involving amino acids like tryptophan. In continuous flow SPPS, the solid support remains stationary, while solvents and reagents are continuously circulated.

Adaptations for this compound coupling within continuous flow systems aim to maximize efficiency and minimize reagent consumption. Research has demonstrated that continuous flow techniques can enable the application of significantly reduced amino acid equivalents, as low as 1 to 1.5 equivalents, while still achieving virtually quantitative conversions. This is a substantial improvement over traditional batch methods that often require a large excess of amino acids, leading to more economic and sustainable processes. The use of elevated temperatures and pressures within mesoscale reactors further contributes to rapid and complete couplings.

Fmoc-amino acid ODhbt esters, including related derivatives like Fmoc-Val-ODhbt, have been effectively utilized in continuous flow systems. A key advantage of ODhbt as an activating group is its ability to serve as a sensitive indicator for unreacted amine. Upon reaction with resin-bound amino groups, the liberated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) gives a strong absorption in the visible region (λmax, 440 nm) when ionized. This chromophoric property allows for real-time monitoring of the acylation process by UV absorption spectroscopy, providing critical data points to determine reaction completion and enabling automated feedback control in continuous flow systems. This real-time monitoring capability for this compound coupling can lead to substantial speeding of synthesis and the detection of slow steps that might otherwise cause synthesis failure.

Innovations in Automated Synthesis Platform Integration for Enhanced Efficiency

The drive towards higher throughput and reduced manual intervention in peptide synthesis has spurred significant innovations in automated synthesis platforms. These platforms are designed to streamline complex workflows, including reaction preparation, synthesis, work-up, purification, and analysis, for various organic molecules, including large biomolecules like peptides. Automated systems like those developed by ChemSpeed Technologies or platforms utilizing capsule chemistry exemplify this trend, offering high-throughput research and parallel reaction screening capabilities.

This compound is particularly well-suited for integration into such automated platforms due to its nature as a pre-activated amino acid derivative. The use of pre-activated esters can simplify reagent handling and accelerate coupling steps, which is critical for efficient automation. Automated systems can precisely control the addition of this compound and other reagents, manage reaction parameters (temperature, mixing), and perform in-line monitoring. This integration can lead to faster cycle times, improved reproducibility, and a significant reduction in labor compared to traditional solution-phase chemistry, estimated to be as much as 50 times less labor-intensive for peptide synthesis. The ability to accurately dispense and react with such activated esters facilitates the efficient incorporation of tryptophan into complex peptide sequences, including those with sensitive residues or challenging steric environments.

Computational Chemistry Approaches to Optimize this compound Reactivity and Selectivity

Computational chemistry plays an increasingly vital role in modern synthetic chemistry by providing insights into reaction mechanisms, transition states, and molecular properties, thereby enabling the rational design and optimization of synthetic routes. For this compound chemistry, computational approaches can be employed to predict and understand its reactivity and selectivity, aiming to enhance coupling efficiency and minimize undesirable side reactions.

Specific applications of computational chemistry to this compound could include:

Reaction Mechanism Elucidation: Quantum mechanical calculations can map the potential energy surface for the coupling reaction between this compound and an incoming amine nucleophile. This would reveal the lowest energy pathway, identify rate-determining steps, and characterize critical intermediates and transition states.

Selectivity and Racemization Studies: A persistent challenge in peptide synthesis is racemization, where the chiral center of an amino acid loses its stereochemical integrity during activation and coupling. Computational methods can simulate and analyze the likelihood of oxazolone (B7731731) formation, a common pathway for racemization, particularly for activated amino acids. By understanding the factors that promote or inhibit racemization in this compound, strategies can be devised to maintain stereochemical purity, which is especially critical for tryptophan due to its unique indole (B1671886) side chain.

Solvent and Additive Effects: Simulations can explore how different solvent environments and coupling additives influence the reaction kinetics and thermodynamics, helping to identify optimal reaction conditions.

While specific computational studies directly on this compound may not be extensively documented, the principles applied to other active esters and peptide coupling reagents demonstrate the vast potential for computational chemistry to rationally design and optimize this compound based synthetic strategies.

Design of Next-Generation ODhbt-Based Activating Systems for Enhanced Performance

The ODhbt activating group is a well-established and efficient acylating agent in peptide synthesis, known for its clean reaction profile and useful indicator properties. However, continuous research aims to develop next-generation activating systems that offer even higher performance, addressing challenges such as reaction speed, side-product formation, and racemization.

Future directions in designing improved ODhbt-based activating systems could involve:

Tuning Reactivity: Chemical modifications to the 3,4-dihydro-4-oxo-1,2,3-benzotriazine core could lead to derivatives with finely tuned electrophilicity, allowing for faster coupling reactions without compromising selectivity. This might involve incorporating electron-withdrawing or electron-donating groups onto the benzotriazine ring.

Minimizing Side Reactions: While ODhbt is generally robust, the design of new derivatives could focus on further suppressing side reactions, such as diketopiperazine formation or N-terminal amino acid epimerization. Comparative studies with other active esters (e.g., pentafluorophenyl esters, ODhbt vs. OAt/OBt systems) highlight ongoing efforts to optimize coupling reagents for better configuration preservation and efficiency.

Enhanced Stability: Improving the shelf-life and stability of the pre-activated this compound ester could reduce degradation issues and enhance the reliability of automated synthesis processes.

"Smart" Activating Systems: Future systems might incorporate features that respond to reaction progress or specific environmental cues, allowing for adaptive reaction control. This could build upon the existing indicator function of ODhbt.

The ongoing evolution of coupling reagents, including various organophosphorus esters and other active ester systems, provides a blueprint for the continuous improvement of ODhbt-based activators.

Potential for Site-Specific Functionalization and Orthogonal Chemistry with this compound

Site-specific functionalization of peptides is a critical area of research, particularly for developing therapeutics, molecular imaging probes, and diagnostic tools. Tryptophan (Trp) residues, with their electron-rich indole side chain, offer unique opportunities for selective chemical modification.

This compound plays a crucial role in enabling such functionalization by allowing the precise incorporation of a tryptophan residue into a peptide sequence during SPPS. The Fmoc protecting group on the α-amine allows for orthogonal deprotection, enabling further modifications to the peptide after its elongation. The indole nitrogen or the C2/C7 positions of the tryptophan indole ring can be targets for subsequent modifications.

The potential for orthogonal chemistry with this compound lies in its ability to introduce a Trp handle that can then be modified using biocompatible reactions, known as bioorthogonal chemistry. This includes reactions like inverse electron-demand Diels-Alder (IEDDA) cycloadditions or strain-promoted alkyne-azide cycloaddition (SPAAC). For instance, a modified tryptophan with a suitable handle (e.g., an olefin or alkyne) could be incorporated using this compound, followed by a bioorthogonal reaction with a tetrazine or azide-functionalized probe.

This strategy allows for the creation of complex bioconjugates, such as antibody-drug conjugates or fluorescently labeled peptides, without interfering with the integrity of other peptide functionalities. The ability to precisely control the position of functionalization within a peptide, coupled with the efficiency of this compound in synthesis, provides a powerful avenue for expanding the scope of peptide-based therapeutics and diagnostics.

Analytical and Characterization Paradigms in Fmoc Trp Odhbt Research

Spectroscopic Monitoring of Coupling Reactions (e.g., UV-Vis Spectroscopy for Fmoc Deprotection)

Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable tool for monitoring the efficiency of Fmoc deprotection in Fmoc-based solid-phase peptide synthesis. The Fmoc group itself exhibits strong absorption in the UV region. Upon treatment with a base, such as piperidine (B6355638), the Fmoc group undergoes β-elimination, releasing dibenzofulvene and carbon dioxide . Dibenzofulvene, subsequently reacting with the base (e.g., piperidine) to form an adduct, possesses characteristic absorbance maxima that can be quantitatively measured. These typically include peaks around 268 nm, 290 nm, 301 nm, and 311 nm . By monitoring the absorbance at these specific wavelengths, the progress and completeness of the Fmoc deprotection step can be assessed, indicating the availability of the free amine for the subsequent coupling reaction. This real-time or in-process monitoring is crucial for optimizing reaction conditions and ensuring high yields.

Chromatographic Purity Assessment of Synthesized Peptides and Intermediates (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for evaluating the purity of Fmoc-Trp-ODhbt as a starting material, as well as the intermediate products and final peptides synthesized using it. Reverse-phase HPLC (RP-HPLC) is predominantly utilized due to its efficiency in separating a wide range of peptide fragments and related impurities.

Typical HPLC Parameters for Peptide Purity Assessment:

ParameterCommon Setting/Range
Column C18 (e.g., Lux 5 µm Cellulose-3)
Mobile Phase Gradient elution using Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA)
Detection UV-Vis detector, typically at 220 nm (for peptide backbone) and 260/280 nm (for aromatic residues like Tryptophan and Fmoc)
Flow Rate 0.5 – 1.0 mL/min
Temperature Ambient (e.g., 22°C) or controlled

Purity is quantified by integrating the area under the main peak and comparing it to the total area of all peaks in the chromatogram. Photodiode array (PDA) detectors further enhance purity assessment by acquiring UV spectra across the entire peak, allowing for the detection of co-eluting impurities that might have different UV absorbance characteristics . Liquid chromatography-mass spectrometry (LC-MS) offers a more definitive assessment, as it can detect co-elution based on mass differences, thereby identifying low-level contaminants .

Mass Spectrometry for Sequence Verification and Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for confirming the identity and molecular weight of this compound and, more importantly, the peptides incorporating the tryptophan residue. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed . MS provides highly accurate molecular mass measurements, which serve as a direct confirmation of the compound's expected formula. In peptide synthesis, this is critical for verifying that the correct amino acid has been incorporated and that no unexpected side reactions, such as deletion sequences or post-translational modifications, have occurred. Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the protonated molecules and analyzing the resulting fragment ions, providing rich information about the amino acid sequence and structure of the peptide .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Constructs

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level, making it crucial for the comprehensive characterization of this compound and its peptide constructs. Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, along with two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC), are routinely used .

¹H NMR can identify and assign characteristic proton signals for the Fmoc moiety (e.g., the nine-fluorenyl proton, and the methylene (B1212753) protons), the tryptophan residue (e.g., α-proton, β-protons, indole (B1671886) protons), and the protons of the ODhbt activating group. Chemical shifts, coupling constants, and signal integration provide insights into the molecular environment and stoichiometry.

¹³C NMR yields information about the carbon skeleton, distinguishing between different carbon types (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons) and confirming the presence of specific functional groups.

2D NMR experiments are particularly useful for confirming connectivity and identifying complex spin systems, which is vital for unambiguous structural elucidation of synthesized peptides and their precursors, including any stereochemical information.

Advanced Methodologies for Reaction Monitoring and Process Control (e.g., In-situ IR Spectroscopy, Color Tests)

Beyond conventional analytical techniques, more advanced methodologies offer real-time insights into reaction progress and aid in process control during peptide synthesis.

In-situ Infrared (IR) Spectroscopy : This technique involves inserting a probe directly into the reaction vessel, allowing for real-time monitoring of chemical transformations as they occur . For peptide coupling reactions involving this compound, in-situ IR can track the disappearance of characteristic vibrational bands corresponding to the active ester carbonyl (e.g., ~1780 cm⁻¹ for active esters) and the appearance of the newly formed amide carbonyl (e.g., amide I band at ~1630-1690 cm⁻¹ and amide II band at ~1510-1570 cm⁻¹) . This provides kinetic data, helps in identifying reaction intermediates, and allows for the determination of reaction endpoints without the need for offline sampling, thereby enhancing efficiency and safety in process development . The use of attenuated total reflectance (ATR) IR is common for this purpose, especially in microreactors .

Color Tests : These are simple, rapid, and qualitative methods widely used in solid-phase peptide synthesis for quick assessment of reaction completeness. While less precise than instrumental methods, they offer immediate feedback:

Kaiser Test (Ninhydrin Test) : This test detects the presence of free primary amines (unreacted amino groups on the resin). A positive result, indicated by a blue or purple color, signifies incomplete coupling and the presence of unreacted amino acid residues on the resin .

Chloranil Test / Isatin Test : Similar to the Kaiser test, these tests also detect free amino groups and are used to assess the completion of coupling reactions.

Bromophenol Blue Test : This test monitors the acidity of the resin, which changes during deprotection and coupling steps. These color tests provide a qualitative indication of reaction progress, but it is recommended to complement them with more quantitative analytical methods for comprehensive monitoring and quality assurance .

Q & A

Q. How should Fmoc-Trp-ODhbt be stored to ensure stability during peptide synthesis experiments?

  • Methodological Answer : this compound should be stored as a lyophilized powder at -20°C in a desiccator to prevent moisture absorption. For stock solutions, prepare aliquots in DMSO (10 mM) and store at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles to minimize degradation .

Q. What solvents are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : DMSO is the preferred solvent due to its high solubility for Fmoc-protected amino acids. For preparation, heat the solution to 37°C and sonicate for 10–15 minutes to ensure complete dissolution. Avoid aqueous buffers unless explicitly validated for coupling reactions .

Q. How can researchers verify the purity of this compound before use in experiments?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 minutes) to assess purity. A purity threshold of >98% is recommended. Confirm identity via mass spectrometry (MS) and compare retention times with certified reference standards .

Q. What are the primary applications of this compound in peptide chemistry?

  • Methodological Answer : this compound is commonly used as a coupling reagent in SPPS to minimize racemization. Its ODhbt ester group enhances activation efficiency, particularly for sterically hindered amino acids. It is also utilized in synthesizing peptide-based enzyme inhibitors targeting tryptophan-rich binding pockets .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences (e.g., β-sheet-forming regions)?

  • Methodological Answer :
  • Step 1 : Pre-activate the amino acid with 2–4 equivalents of this compound in DMSO for 5 minutes.
  • Step 2 : Add 1–2 equivalents of a tertiary base (e.g., DIEA) to stabilize the active ester.
  • Step 3 : Monitor coupling via Kaiser test or in-situ FTIR for real-time reaction tracking.
  • Step 4 : For persistent inefficiency, incorporate microwave-assisted synthesis (30–50°C, 10–20 W) to disrupt aggregation .

Q. How should researchers address unexpected by-products (e.g., diketopiperazine formation) when using this compound?

  • Methodological Answer :
  • Diagnostic Analysis : Use LC-MS to identify by-product masses. For diketopiperazine (m/z = [M+H]+ – 18), adjust resin swelling with DCM/DMF (1:1) to improve solvation.
  • Prevention : Reduce coupling time to <1 hour, and employ pseudo-proline dipeptides to disrupt β-sheet formation.
  • Validation : Compare reaction outcomes under inert (N₂) vs. ambient conditions to rule out oxidation artifacts .

Q. What strategies are effective for analyzing enantiomeric purity in peptides synthesized with this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chirobiotic T column (25°C, 1 mL/min flow rate) with a 10–40% ethanol gradient in hexane.
  • Circular Dichroism (CD) : Compare spectra at 220–250 nm to reference L/D-Trp standards.
  • Statistical Validation : Perform triplicate runs and calculate % enantiomeric excess (%ee) using peak area integration .

Data Contradiction and Quality Control

Q. How to resolve discrepancies between theoretical and observed masses in peptides incorporating this compound?

  • Methodological Answer :
  • Step 1 : Confirm the integrity of this compound via HPLC and MS (expected [M+H]+ = 426.5 for the free acid).
  • Step 2 : Check for incomplete deprotection (Fmoc group removal) using UV-Vis at 301 nm.
  • Step 3 : Rule out side-chain modifications (e.g., Trp oxidation) by spiking with authentic standards during LC-MS analysis .

Q. What advanced techniques quantify trace impurities (e.g., Dhbt-OH) in this compound batches?

  • Methodological Answer :
  • UPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) with MRM transitions specific to Dhbt-OH (m/z 183 → 155).
  • Calibration Curve : Prepare spiked samples at 0.1–5 ppm and calculate limits of detection (LOD < 0.05 ppm).
  • Cross-Validation : Compare results with NMR quantification (integration of Dhbt-OH proton signals at δ 6.8–7.2 ppm) .

Methodological Tables

Table 1 : Purity and Stability Testing Protocols for this compound

Test ParameterMethodologyAcceptance Criteria
Purity (%)Reverse-phase HPLC (C18, 220 nm)≥98.0%
Water ContentKarl Fischer Titration≤0.5% (w/w)
Optical PurityChiral HPLC (Chirobiotic T)≥99% ee
SolubilitySonication in DMSO (10 mM)Clear solution, no particulates

Table 2 : Troubleshooting Common Synthesis Issues

IssueLikely CauseMitigation Strategy
Low Coupling EfficiencyPoor solvation or aggregationUse DCM/DMF (1:1) for resin swelling
RacemizationBase overuse or prolonged activationLimit DIEA to 2 equivalents, reduce activation time
Trp OxidationExposure to ambient light/O₂Conduct reactions under N₂, add 0.1% (w/v) ascorbic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.